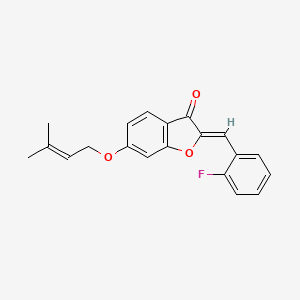

(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

説明

(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzylidene group and a methylbutenyl ether group attached to a benzofuran core

準備方法

The synthesis of (Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran core.

Attachment of the Methylbutenyl Ether Group: The final step involves the etherification of the benzofuran core with a suitable methylbutenyl alcohol under acidic or basic conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

化学反応の分析

(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

科学的研究の応用

Anti-inflammatory Effects

Research indicates that benzofuran derivatives exhibit substantial anti-inflammatory properties. For instance, compounds similar to (Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one have been shown to significantly reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 in various models . The mechanism often involves the suppression of NF-kB activity, which is crucial in mediating inflammatory responses.

| Compound | Cytokine Reduction (%) |

|---|---|

| Compound I | TNF: 93.8% |

| IL-1: 98% | |

| IL-8: 71% |

Anti-cancer Properties

The compound has also been evaluated for its anti-cancer potential. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and the inhibition of critical survival pathways . For example, a similar benzofuran compound demonstrated potent anti-proliferative effects against several tumor cell lines, including SK-BR-3 and MDA-MB-231.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-BR-3 | 10 | ROS-induced apoptosis |

| MDA-MB-231 | 15 | Inhibition of TrxR activity |

| HCT116 | 12 | Activation of bax and cleaved-caspase 3 |

Enzyme Inhibition

Another significant application of this compound is its potential as an enzyme inhibitor. Studies have explored its efficacy against alkaline phosphatase and tyrosinase, two enzymes involved in various physiological processes and disease states . The inhibition of these enzymes can lead to therapeutic benefits in conditions such as osteoporosis and hyperpigmentation disorders.

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Alkaline Phosphatase | Competitive Inhibition | |

| Tyrosinase | Non-competitive Inhibition |

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of a series of benzofuran derivatives including this compound. The results indicated that these compounds effectively reduced inflammatory markers in vitro and in vivo, suggesting their potential for treating chronic inflammatory diseases.

Case Study 2: Anti-cancer Efficacy

In another study, the anti-cancer properties were assessed using a panel of human cancer cell lines. The results demonstrated that the compound induced apoptosis through ROS generation and caspase activation pathways, highlighting its potential as a lead compound in cancer therapy.

作用機序

The mechanism of action of (Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

類似化合物との比較

(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one can be compared with other benzofuran derivatives, such as:

2-(2-fluorobenzylidene)benzofuran-3(2H)-one: Lacks the methylbutenyl ether group, which may result in different biological activities and chemical properties.

6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one: Lacks the fluorobenzylidene group, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

生物活性

(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core substituted with a fluorobenzylidene group and an allylic ether moiety. This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. In K562 human leukemia cells, certain benzofuran derivatives demonstrated the ability to trigger significant apoptotic responses, with one study reporting a 24% induction of apoptosis in treated cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. A related study reported that specific benzofuran derivatives reduced TNF levels by up to 93.8% in vitro, suggesting a strong anti-inflammatory potential .

Table 2: Anti-inflammatory Effects of Related Compounds

| Compound | Cytokine Reduction (%) | Reference |

|---|---|---|

| Compound I | TNF-alpha: 93.8 | |

| Compound II | IL-1: 98 | |

| Compound III | IL-8: 71 |

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been extensively studied. Some compounds exhibit moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . The structural modifications on the benzofuran moiety influence their antimicrobial efficacy.

Table 3: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain | Reference |

|---|---|---|---|

| Compound A | 16 | Staphylococcus aureus | |

| Compound B | 64 | Streptococcus pyogenes |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Apoptosis Induction : The compound may initiate apoptosis through mitochondrial pathways, involving the release of cytochrome C and activation of caspases .

- Cytokine Modulation : By inhibiting key inflammatory mediators, the compound could mitigate chronic inflammation associated with various diseases .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as alkaline phosphatase and monoamine oxidases, which are relevant in cancer and neurodegenerative disorders .

Case Studies

Several studies have documented the efficacy of benzofuran derivatives in clinical settings:

- Study on K562 Cells : A series of experiments demonstrated that specific benzofuran derivatives could effectively induce apoptosis in K562 human leukemia cells, showcasing their potential as anticancer agents .

- Inflammation Models : In vivo models indicated that certain benzofurans significantly reduced inflammation markers in animal models of arthritis .

特性

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3/c1-13(2)9-10-23-15-7-8-16-18(12-15)24-19(20(16)22)11-14-5-3-4-6-17(14)21/h3-9,11-12H,10H2,1-2H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTQUYIIKPDTOL-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。